4-Cyclopropyl-4-fluoropiperidine
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Overview
Description
4-Cyclopropyl-4-fluoropiperidine is a chemical compound that belongs to the class of fluorinated piperidines. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the piperidine ring. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the catalytic dearomatization-hydrogenation sequence, where fluoro-pyridine precursors undergo a series of reactions to yield substituted fluorinated piperidines . The reaction conditions often include the use of catalysts and specific solvents to achieve high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated piperidine derivatives .
Scientific Research Applications
4-Cyclopropyl-4-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Fluorinated piperidines are explored for their potential as drug candidates due to their enhanced pharmacokinetic properties.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving charge-dipole interactions, hyperconjugation, and steric repulsion .
Comparison with Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine with different substitution patterns.
4-Fluoropiperidine: Lacks the cyclopropyl group but shares the fluorine substitution.
Cyclopropylpiperidine: Similar structure but without the fluorine atom.
Uniqueness: 4-Cyclopropyl-4-fluoropiperidine is unique due to the combined presence of both the cyclopropyl group and the fluorine atom. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
4-cyclopropyl-4-fluoropiperidine |
InChI |
InChI=1S/C8H14FN/c9-8(7-1-2-7)3-5-10-6-4-8/h7,10H,1-6H2 |
InChI Key |
CKVVJEYHFYGYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCNCC2)F |
Origin of Product |
United States |
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